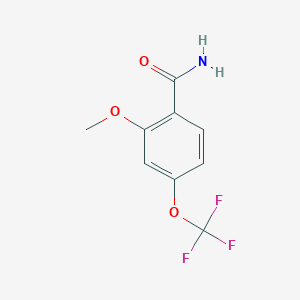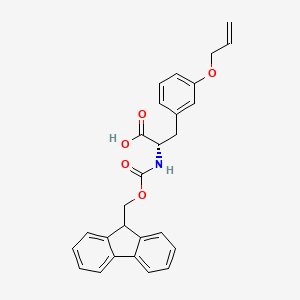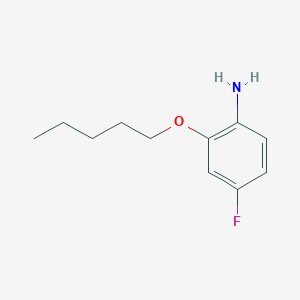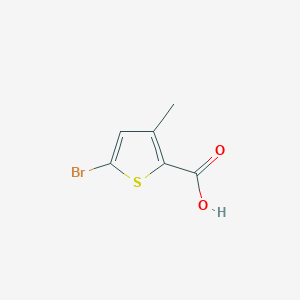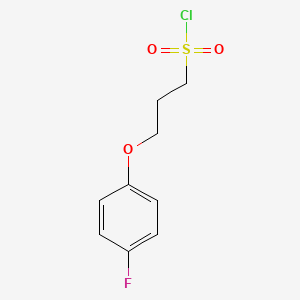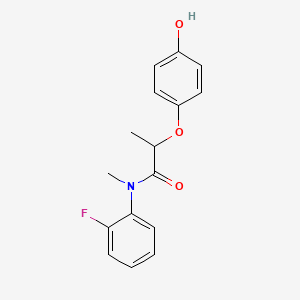
3-Fluoro-N1,N1-dimethylbenzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-N1,N1-dimethylbenzene-1,4-diamine is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various fluorinated diamines and related compounds, which can provide insight into the properties and synthesis of similar compounds. Fluorinated diamines are of interest due to their potential applications in the development of materials with unique properties, such as polyimides with excellent thermal stability and low dielectric constants .
Synthesis Analysis
The synthesis of fluorinated diamines typically involves the use of aromatic diamines as starting materials. For example, a fluorine-containing aromatic diamine was synthesized by reducing a corresponding dinitro-compound, which was obtained by coupling a chloro-nitro-trifluoromethylbenzene with hydroquinone in the presence of a strong base . Another approach involves the palladium-catalyzed Buchwald-Hartwig reaction, which was used to synthesize a fluorinated tetraphenylbenzidine derivative . These methods could potentially be adapted for the synthesis of 3-Fluoro-N1,N1-dimethylbenzene-1,4-diamine.
Molecular Structure Analysis
The molecular structure of fluorinated diamines can be complex, with the presence of fluorine atoms influencing the electronic properties of the molecule. For instance, the crystal structure of a fluorinated tetraphenylbenzidine derivative was determined, showing a centrosymmetric framework with a biphenyl bridge and fluorinated diphenylamine moieties . This information is relevant for understanding the molecular structure of 3-Fluoro-N1,N1-dimethylbenzene-1,4-diamine, as the presence of fluorine is likely to affect its electronic structure and reactivity.
Chemical Reactions Analysis
Fluorinated diamines can participate in various chemical reactions, particularly those involving the formation of polyimides. The fluorinated aromatic diamines react with aromatic dianhydrides to yield poly(amic acid)s, which can then be cyclized into polyimides . The presence of fluorine in the diamine can enhance the properties of the resulting polyimides, such as thermal stability and hygrothermal stability .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated diamines are influenced by the presence of fluorine atoms. These compounds tend to exhibit high thermal stability, low moisture absorption, and high hygrothermal stability . They can form homogeneous and stable solutions and can be processed into high-quality films . The dielectric constants of polyimides derived from these diamines are also low, which is beneficial for electronic applications . The fluorinated diamines can emit fluorescence, as seen in the case of the fluorinated tetraphenylbenzidine derivative, which emits intense blue fluorescence .
Applications De Recherche Scientifique
Fluorinated Molecules in Oncology Research
- [18F]FLT-PET in Oncology : A review discusses the role of [18F]-fluoro-3′-deoxy-3′-L-fluorothymidine ([18F]FLT) as a proliferation tracer in oncology, highlighting its potential and limitations in visualizing cellular proliferation and its application in monitoring the response to anticancer treatment (Been et al., 2004).
Fluorinated Liquid Crystals and Their Applications
- Fluorinated Liquid Crystals : A critical review emphasizes the impact of fluorine substitution on liquid crystal materials, significantly affecting their properties and applications in commercial displays and other technologies (Hird, 2007).
Nanomaterials and Sensing Applications
- Nanostructured Luminescent Micelles : This review article discusses the use of nanostructured luminescent micelles as efficient "functional materials" for sensing applications, including the detection of nitroaromatic and nitramine explosives, highlighting their significance in forensic applications (Paria et al., 2022).
Fluorochromes in Bacterial Enumeration
- Use of Fluorochromes : A review of methods involving fluorochrome staining for the direct enumeration of bacteria in environmental samples provides insights into the techniques and their evolution over time, reflecting on the importance of such methods in microbiological studies (Kepner & Pratt, 1994).
Fluoropolymers: Synthesis and Applications
- Polytetrafluoroethylene (PTFE) : A comprehensive review on the synthesis, characterization, and application of PTFE, detailing its physicochemical properties, industrial production methods, and its wide range of applications from coatings to medical devices (Puts et al., 2019).
Safety And Hazards
The compound has been classified with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
2-fluoro-4-N,4-N-dimethylbenzene-1,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2/c1-11(2)6-3-4-8(10)7(9)5-6/h3-5H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBMVVCRSLQHGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-N1,N1-dimethylbenzene-1,4-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(4-Fluorophenyl)phenyl]methylaminehcl](/img/structure/B1341882.png)
![[4-(4-Fluorophenyl)phenyl]methylamine hydrochloride](/img/structure/B1341883.png)
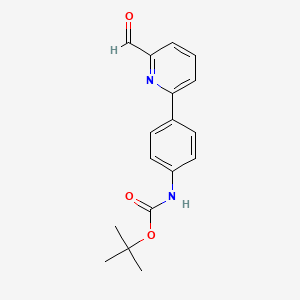
![3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine](/img/structure/B1341886.png)

